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Compound of Interest

Compound Name: PF-06835919

Cat. No.: B610014 Get Quote

Technical Support Center: PF-06835919
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) regarding potential off-target effects of PF-06835919 for researchers, scientists, and

drug development professionals.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PF-06835919?

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the first enzyme in

fructose metabolism. It shows higher potency for the KHK-C isoform, which is predominantly

expressed in the liver, compared to the KHK-A isoform.[1][2] By inhibiting KHK, PF-06835919
blocks the conversion of fructose to fructose-1-phosphate.[1]

Q2: Is PF-06835919 selective for ketohexokinase?

PF-06835919 is reported to be a highly selective inhibitor of KHK. In a study, it was tested

against a panel of 89 kinases, phosphatases, and receptors at a concentration of 10 µM and

showed selectivity for KHK-C over KHK-A. While the specific data from this broad panel

screening is not publicly available, the compound is generally considered selective for its

primary target.

Q3: Are there any known off-target effects of PF-06835919 on other kinases?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b610014?utm_src=pdf-interest
https://www.benchchem.com/product/b610014?utm_src=pdf-body
https://www.benchchem.com/product/b610014?utm_src=pdf-body
https://www.benchchem.com/product/b610014?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3264873/
https://www.protocols.io/view/in-vitro-kinase-assay-cwc3xayn.pdf
https://www.benchchem.com/product/b610014?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3264873/
https://www.benchchem.com/product/b610014?utm_src=pdf-body
https://www.benchchem.com/product/b610014?utm_src=pdf-body
https://www.benchchem.com/product/b610014?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A significant off-target effect on other kinases has not been prominently reported in publicly

available literature. However, one study has suggested a potential off-target effect on triokinase

(TKFC), another enzyme involved in fructose metabolism. This interaction may contribute to the

accumulation of fructose-1-phosphate observed in some experimental models. Quantitative

data on the direct inhibition of TKFC by PF-06835919 is currently limited.

Q4: Can PF-06835919 interact with drug metabolizing enzymes, such as cytochrome P450s?

In vitro studies using human primary hepatocytes have shown that PF-06835919 can act as an

inducer of cytochrome P450 3A4 (CYP3A4). However, this effect was not observed in a clinical

drug-drug interaction study in humans, where co-administration with the CYP3A4 substrate

midazolam did not result in a significant change in midazolam's pharmacokinetic profile.[3]

Therefore, PF-06835919 is not considered a clinically significant inducer of CYP3A4 in vivo.[3]

Q5: Does PF-06835919 interact with drug transporters?

Yes, PF-06835919 has been shown to be a substrate for the hepatic uptake transporters OAT2

and OATP1B1.[4] It also acts as an inhibitor of OATP1B1 in vitro. A clinical study investigating

this interaction with the OATP1B1 substrate atorvastatin demonstrated a dose-dependent

increase in atorvastatin exposure, suggesting a potential for drug-drug interactions with

OATP1B1 substrates.[5]
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Observed Issue Potential Cause Recommended Action

Unexpected accumulation of

fructose-1-phosphate in

cellular or animal models.

Potential off-target inhibition of

triokinase (TKFC) by PF-

06835919, in addition to the

on-target inhibition of KHK.

- Measure the activity of TKFC

in your experimental system. -

Consider using a lower

concentration of PF-06835919

to minimize potential off-target

effects. - Correlate fructose-1-

phosphate levels with the

expression of KHK and TKFC

in your model.

Variability in drug efficacy or

unexpected side effects when

co-administering other drugs.

Potential drug-drug interaction

via inhibition of the OATP1B1

transporter.

- Review the substrate profile

of co-administered drugs for

potential OATP1B1 transport. -

If a co-administered drug is a

known OATP1B1 substrate,

consider monitoring its plasma

concentrations. - Refer to the

provided OATP1B1 inhibition

assay protocol to test for

interactions in vitro.

Discrepancy between in vitro

and in vivo results regarding

CYP3A4 induction.

PF-06835919 induces

CYP3A4 in vitro but this does

not translate to a clinical effect

in vivo.

- Be aware of this discrepancy

when interpreting in vitro data.

- For preclinical studies,

consider assessing CYP3A4

induction in animal models to

determine species-specific

effects. - In a clinical context,

the risk of CYP3A4-mediated

drug interactions with PF-

06835919 is considered low.

Quantitative Data Summary
Table 1: Inhibitory Potency of PF-06835919 against Ketohexokinase Isoforms
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Target IC₅₀ (nM)

KHK-C 8.4[2]

KHK-A 66[2]

Table 2: Off-Target Interaction Profile of PF-06835919

Off-Target Interaction Type In Vitro Metric
In Vivo
Observation

Triokinase (TKFC) Inhibition (Potential) Data not available

May contribute to

fructose-1-phosphate

accumulation

OATP1B1 Inhibition IC₅₀ = 1.9 µM[5]

Increased exposure of

co-administered

atorvastatin[5]

CYP3A4 Induction

Concentration-

dependent increase in

mRNA and activity

No significant

induction observed in

a clinical study[3]

Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of PF-06835919
against a kinase of interest.

1. Materials:

Recombinant Kinase
Kinase-specific substrate (peptide or protein)
PF-06835919 stock solution (in DMSO)
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,
0.01% Brij-35)
ATP solution
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
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White, opaque 96-well or 384-well plates

2. Procedure:

Prepare serial dilutions of PF-06835919 in kinase assay buffer. Include a DMSO-only control.
Add 5 µL of the diluted PF-06835919 or DMSO control to the wells of the assay plate.
Prepare a kinase/substrate mixture in kinase assay buffer.
Add 10 µL of the kinase/substrate mixture to each well.
Incubate the plate at room temperature for 10 minutes to allow for compound binding to the
kinase.
Prepare an ATP solution in kinase assay buffer.
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final ATP
concentration should be at or near the Km for the specific kinase.
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction
is in the linear range.
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase
Assay kit according to the manufacturer's instructions.
Measure luminescence using a plate reader.
Calculate the percent inhibition for each PF-06835919 concentration relative to the DMSO
control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: OATP1B1 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potential of PF-06835919
on the OATP1B1 transporter.

1. Materials:

HEK293 or CHO cells stably expressing OATP1B1
Parental HEK293 or CHO cells (for control)
Cell culture medium (e.g., DMEM with 10% FBS)
Hanks' Balanced Salt Solution (HBSS)
Probe substrate for OATP1B1 (e.g., [³H]-Estron-3-sulfate or a fluorescent substrate)
PF-06835919 stock solution (in DMSO)
Positive control inhibitor (e.g., Rifampicin)
Scintillation fluid and counter (for radiolabeled substrate) or fluorescence plate reader
24-well or 96-well cell culture plates
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2. Procedure:

Seed OATP1B1-expressing cells and parental cells in culture plates and grow to confluence.
On the day of the assay, wash the cells twice with pre-warmed HBSS.
Prepare various concentrations of PF-06835919 and the positive control inhibitor in HBSS.
Include a DMSO-only vehicle control.
Pre-incubate the cells with the compound solutions or vehicle control for 10-15 minutes at
37°C.
Prepare the probe substrate solution in HBSS containing the respective concentrations of
PF-06835919, positive control, or vehicle.
Initiate the uptake by adding the substrate solution to the wells.
Incubate for a short period (e.g., 2-5 minutes) at 37°C. The uptake should be in the linear
range.
Stop the uptake by rapidly aspirating the substrate solution and washing the cells three times
with ice-cold HBSS.
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
If using a radiolabeled substrate, add the cell lysate to scintillation fluid and measure
radioactivity. If using a fluorescent substrate, measure the fluorescence of the lysate.
Calculate the OATP1B1-mediated uptake by subtracting the uptake in parental cells from the
uptake in OATP1B1-expressing cells.
Determine the percent inhibition of OATP1B1-mediated uptake by PF-06835919 at each
concentration and calculate the IC₅₀ value.

Protocol 3: CYP3A4 Induction Assay in Human
Hepatocytes
This protocol outlines the procedure to assess the potential of PF-06835919 to induce CYP3A4

expression and activity in cultured human hepatocytes.

1. Materials:

Cryopreserved primary human hepatocytes
Hepatocyte culture medium (e.g., Williams' E Medium supplemented with appropriate
factors)
Collagen-coated cell culture plates
PF-06835919 stock solution (in DMSO)
Positive control inducer (e.g., Rifampicin)
Negative control (vehicle, e.g., 0.1% DMSO)
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CYP3A4 probe substrate (e.g., Midazolam or Testosterone)
LC-MS/MS system for metabolite quantification
Reagents for RNA isolation and qRT-PCR (optional)

2. Procedure:

Thaw and seed the cryopreserved human hepatocytes on collagen-coated plates according
to the supplier's protocol. Allow the cells to form a monolayer (typically 24-48 hours).
Replace the medium with fresh culture medium containing the desired concentrations of PF-
06835919, the positive control (e.g., 10 µM Rifampicin), or the vehicle control.
Culture the cells for 48-72 hours, replacing the medium with fresh compound-containing
medium every 24 hours.
Assessment of CYP3A4 Activity: a. After the induction period, wash the cells with warm
medium. b. Incubate the cells with a medium containing the CYP3A4 probe substrate (e.g.,
100 µM testosterone or 5 µM midazolam) for a specified time (e.g., 30-60 minutes). c. Collect
the supernatant and analyze the formation of the specific metabolite (e.g., 6β-
hydroxytestosterone or 1'-hydroxymidazolam) using a validated LC-MS/MS method.
Assessment of CYP3A4 mRNA Expression (Optional): a. After the induction period, lyse the
cells and isolate total RNA. b. Perform qRT-PCR using primers specific for CYP3A4 and a
housekeeping gene for normalization.
Calculate the fold induction of CYP3A4 activity and/or mRNA expression for each treatment
condition relative to the vehicle control.
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Potential Off-Target Interactions Experimental Outcomes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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